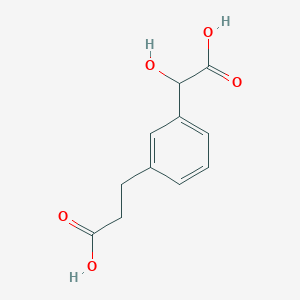
(3-(Carboxy(hydroxy)methyl)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Carboxy(hydroxy)methyl)phenyl)propanoic acid is an organic compound belonging to the class of carboxylic acids It features a phenyl ring substituted with a carboxy(hydroxy)methyl group and a propanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Carboxy(hydroxy)methyl)phenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-phenylpropionic acid with formaldehyde and a suitable oxidizing agent to introduce the carboxy(hydroxy)methyl group . The reaction typically requires acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Carboxy(hydroxy)methyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxy(hydroxy)methyl group to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-(Carboxy(hydroxy)methyl)phenyl)propanoic acid is used as an intermediate in the synthesis of more complex organic molecules.
Biology
Its structure can be modified to create analogs that serve as probes or inhibitors in biochemical studies .
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The compound’s ability to interact with biological targets makes it a candidate for drug development and pharmacological research .
Industry
Industrially, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other industrial products .
Mécanisme D'action
The mechanism of action of (3-(Carboxy(hydroxy)methyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes, influencing various biochemical processes. Its carboxy(hydroxy)methyl group allows it to form hydrogen bonds and other interactions with biological molecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylpropionic acid: A simpler analog with a phenyl ring and a propanoic acid chain.
4-Hydroxyphenylpropanoic acid: Contains a hydroxyl group on the phenyl ring, offering different reactivity and applications.
3-Hydroxyphenylpropanoic acid: Features a hydroxyl group on the phenyl ring, similar to (3-(Carboxy(hydroxy)methyl)phenyl)propanoic acid but without the carboxy(hydroxy)methyl group.
Uniqueness
This compound is unique due to the presence of both a carboxy(hydroxy)methyl group and a propanoic acid chain. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H12O5 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
3-[3-[carboxy(hydroxy)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C11H12O5/c12-9(13)5-4-7-2-1-3-8(6-7)10(14)11(15)16/h1-3,6,10,14H,4-5H2,(H,12,13)(H,15,16) |
Clé InChI |
NLOGYSDWJDIOKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(C(=O)O)O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5R,10R,14R)-15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14789466.png)

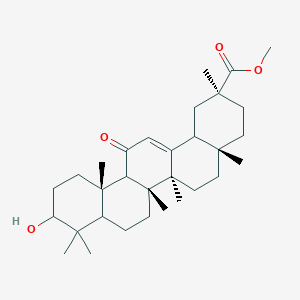
![ethyl 9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate](/img/structure/B14789487.png)
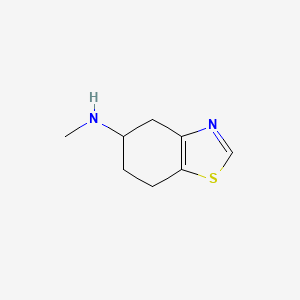
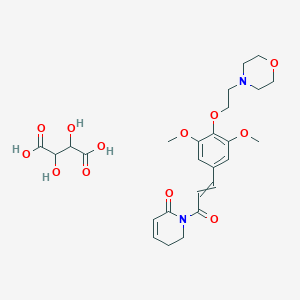
![4,4-Dimethyl-1-(quinolin-3-yl)-4,5-dihydrobenzo[d][1,2]oxazepine](/img/structure/B14789497.png)
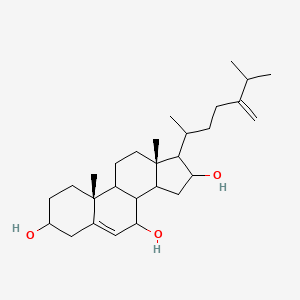
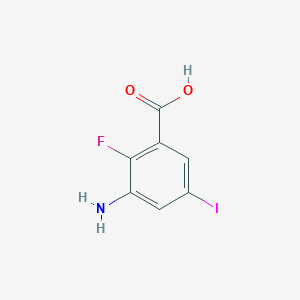
![2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14789511.png)
![4-Propan-2-yl-2-[4-propan-2-yl-1-[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14789514.png)
![2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B14789523.png)

